4-Bromo-2-chloropyrimidine

Cross-coupling Suzuki-Miyaura Sequential functionalization

Selective 4-bromo-2-chloropyrimidine enables sequential, regioselective cross-coupling (C4-Br > C2-Cl) for high-yield kinase inhibitor synthesis. Avoids regioisomeric mixtures common with 2,4-dichloropyrimidine. ≥95% purity, stable white-to-light-yellow powder. Store at -20°C under inert atmosphere.

Molecular Formula C4H2BrClN2
Molecular Weight 193.428
CAS No. 885702-34-1
Cat. No. B580221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloropyrimidine
CAS885702-34-1
Molecular FormulaC4H2BrClN2
Molecular Weight193.428
Structural Identifiers
SMILESC1=CN=C(N=C1Br)Cl
InChIInChI=1S/C4H2BrClN2/c5-3-1-2-7-4(6)8-3/h1-2H
InChIKeyFBEBVAQOMVWORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-Bromo-2-chloropyrimidine (CAS 885702-34-1): A Defined Halogenated Pyrimidine Scaffold for Sequential Functionalization


4-Bromo-2-chloropyrimidine (CAS 885702-34-1) is a halogenated heterocyclic building block with the molecular formula C₄H₂BrClN₂ and a molecular weight of 193.43 g/mol [1]. It features a pyrimidine core substituted with bromine at the 4-position and chlorine at the 2-position, a dual halogenation pattern that enables sequential and regioselective cross-coupling reactions such as Suzuki, Stille, and Buchwald–Hartwig couplings, facilitating the construction of diverse pyrimidine-based scaffolds . This compound is commonly supplied as a white to light yellow powder with a purity of ≥95% (HPLC) and is stored under inert atmosphere at -20°C to ensure stability [2].

Why Generic Substitution Fails for 4-Bromo-2-chloropyrimidine: The Critical Role of Halogen Identity and Regiochemistry


Direct substitution with alternative 2,4-dihalopyrimidines (e.g., 2,4-dichloropyrimidine, 2,4-dibromopyrimidine) or regioisomers (e.g., 5-bromo-2-chloropyrimidine) is not advisable due to fundamental differences in reactivity and selectivity. The specific combination of a 4-bromo and 2-chloro substituent in 4-bromo-2-chloropyrimidine creates a defined gradient of leaving group ability and oxidative addition potential . The 4-bromo group, being more reactive than the 2-chloro group, enables predictable, site-selective cross-coupling at C4 [1]. This is in stark contrast to 2,4-dichloropyrimidine, where both sites are chlorine and regioselectivity is often less controlled and highly sensitive to other ring substituents and reaction conditions [2]. Furthermore, regioisomers like 5-bromo-2-chloropyrimidine offer different electronic environments and steric profiles, leading to different reaction outcomes and synthetic utility [3]. Therefore, the precise halogen pattern of 4-bromo-2-chloropyrimidine is a non-negotiable design element for achieving specific, high-yielding sequential transformations.

Quantitative Differentiation Evidence for 4-Bromo-2-chloropyrimidine vs. Key Comparators


Comparative Yield in Sequential Suzuki-Miyaura Cross-Coupling

4-Bromo-2-chloropyrimidine enables high-yielding sequential cross-coupling due to the distinct reactivity of its halogen substituents. The bromo group undergoes Suzuki coupling first, leaving the chloro group intact for a subsequent transformation. While a direct head-to-head yield comparison under identical conditions is not published, class-level inference from studies on halogenated pyrimidines indicates that a 4-bromo substituent is more reactive than a 2-chloro substituent, allowing for controlled, stepwise derivatization [1]. In contrast, 2,4-dichloropyrimidine often yields mixtures of mono- and di-coupled products or requires carefully optimized conditions for site-selectivity [2]. A study by Schomaker and Delia (2001) further supports that chloropyrimidines are generally superior substrates to their bromo and iodo counterparts for Suzuki coupling, but the strategic advantage of a mixed bromo-chloro system lies in its predictable regiochemical control [1].

Cross-coupling Suzuki-Miyaura Sequential functionalization

Regioselectivity Comparison in Nucleophilic Aromatic Substitution (SNAr)

The 4-bromo-2-chloropyrimidine scaffold exhibits predictable regioselectivity in SNAr reactions. The 4-bromo group is preferentially displaced by nucleophiles before the 2-chloro group . This is in contrast to 2,4-dichloropyrimidine, where the site of substitution is highly sensitive to the nature of the nucleophile and the presence of other ring substituents [1]. For instance, with electron-donating groups at C-6, 2,4-dichloropyrimidine shows a reversal in selectivity, favoring substitution at C-2 over C-4 [1]. This variability necessitates additional optimization and can lead to unpredictable yields, whereas 4-bromo-2-chloropyrimidine offers a more robust and predictable reactivity profile.

Nucleophilic Aromatic Substitution Regioselectivity Pyrimidine functionalization

Commercial Availability and Quality: Comparative Purity and Storage Specifications

4-Bromo-2-chloropyrimidine (CAS 885702-34-1) is available from multiple reputable suppliers with a standard purity of ≥95% (HPLC), and in some cases up to 98% [REFS-1, REFS-2]. This is a crucial quality metric for research and industrial applications. For comparison, the regioisomer 5-bromo-2-chloropyrimidine (CAS 32779-36-5) is also typically supplied at 95% purity . However, the 4-bromo derivative benefits from a well-established supply chain and documented storage conditions (under inert atmosphere at -20°C) that are critical for maintaining its reactivity . The consistency of these commercial specifications ensures reliable performance in synthetic applications, reducing the need for costly in-house purification and quality control re-validation.

Chemical procurement Purity specifications Stability

High-Impact Application Scenarios for 4-Bromo-2-chloropyrimidine Based on Differential Evidence


Controlled Sequential Diversification in Medicinal Chemistry

The predictable reactivity gradient (C4-Br > C2-Cl) makes 4-bromo-2-chloropyrimidine an ideal core for constructing focused libraries of kinase inhibitors or other bioactive molecules . In a typical workflow, a Suzuki coupling is first performed at the C4 position to introduce an aryl or heteroaryl group. The remaining C2-chloro substituent is then utilized in a subsequent Buchwald-Hartwig amination or SNAr reaction to install an amine, creating a diverse set of 2,4-disubstituted pyrimidines with high efficiency .

Synthesis of 2,4-Disubstituted Pyrimidines with Defined Regiochemistry

For researchers requiring a specific 2,4-substitution pattern without the risk of regioisomeric mixtures, 4-bromo-2-chloropyrimidine offers a clear advantage over 2,4-dichloropyrimidine [1]. The consistent C4-first selectivity in cross-coupling and SNAr reactions ensures that the desired product is obtained in high purity, streamlining purification and increasing overall yield, which is particularly valuable in late-stage functionalization of advanced intermediates [1].

Reliable Building Block for Agrochemical and Pharmaceutical Process Development

The well-defined commercial quality (≥95% purity) and documented stability of 4-bromo-2-chloropyrimidine support its use in process chemistry and scale-up activities [2]. The ability to reliably source a consistent intermediate allows for the development of robust manufacturing routes for active pharmaceutical ingredients (APIs) and agrochemicals, minimizing the risk of process failure due to variable impurity profiles or unexpected reactivity .

Technical Documentation Hub

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